molecular formula C22H27FN4O2 B3006278 N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898452-03-4

N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B3006278
CAS No.: 898452-03-4
M. Wt: 398.482
InChI Key: UGUIGNPOBNKFGY-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O2 and its molecular weight is 398.482. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structure and Chemical Analysis

Research by Ozbey, Kuş, and Göker (2001) focused on the crystal structure and chemical analysis of a related compound, highlighting the importance of structural determination in understanding the properties and potential applications of such complex molecules (Ozbey, Kuş, & Göker, 2001).

2. Antimicrobial and Antifungal Applications

Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating its potential in creating derivatives with antimicrobial properties (Mamedov et al., 2016).

3. Antitumor Activity

Ding et al. (2016) synthesized novel 1,2,4-triazole Schiff bases containing a similar piperazine group and evaluated their antitumor activity, indicating the potential use of these compounds in cancer research (Ding et al., 2016).

4. Neurological Studies

Research by Piccoli et al. (2012) on compounds with similar structural elements explored the role of Orexin-1 Receptor in compulsive food consumption, contributing to the understanding of neurological mechanisms and potential therapeutic applications (Piccoli et al., 2012).

5. Antimicrobial Synthesis and Evaluation

Sheu et al. (2003) synthesized and evaluated certain fluoroquinolone derivatives, including compounds structurally similar to N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, for their antimicrobial activities, contributing to infectious disease research (Sheu et al., 2003).

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-16-6-8-17(9-7-16)20(27-12-10-26(2)11-13-27)15-24-21(28)22(29)25-19-5-3-4-18(23)14-19/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUIGNPOBNKFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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